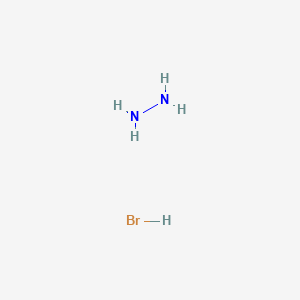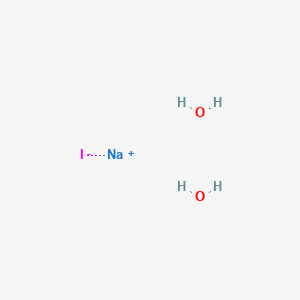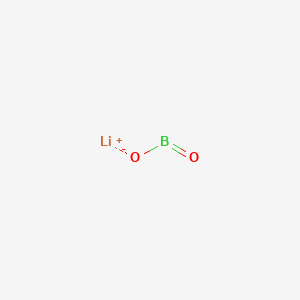
Lithium metaborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium metaborate is a chemical compound composed of lithium, boron, and oxygen with the formula LiBO₂. It is often encountered as a hydrate, LiBO₂·nH₂O, where n is usually 2 or 4. This compound is known for its white hygroscopic monoclinic crystals and is widely used in various scientific and industrial applications .
Mechanism of Action
Target of Action
Lithium metaborate primarily targets graphite and other silicate minerals . It is used as a flux in various analytical techniques due to its unique properties . In the case of graphite, it is found that molten this compound can destroy the structure of graphite, causing graphite C to be oxidized and decomposed in an oxygen environment .
Mode of Action
This compound interacts with its targets by melting and fusing with them . This fusion process results in the destruction of the graphite structure and the oxidation and decomposition of graphite C in an oxygen environment . It also dissolves acidic oxides with a certain composition .
Biochemical Pathways
This process involves the destruction of the graphite structure and the subsequent oxidation and decomposition of graphite C .
Pharmacokinetics
Lithium has an extremely narrow therapeutic window
Result of Action
The primary result of this compound’s action is the decomposition of graphite and other silicate minerals . This allows for the rapid mass decomposition and multi-element analysis of graphite ore samples . The method has several advantages, including a simple operation process, faster decomposition and testing, low reagent consumption, reduced possibility of sample contamination, and better results reproducibility .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of oxygen . The fusion process with graphite, for example, is carried out at 950°C in an oxygen environment . The high temperature and oxygen environment facilitate the oxidation and decomposition of graphite .
Biochemical Analysis
Biochemical Properties
Lithium metaborate has several crystal forms. The α form consists of infinite chains of trigonal planar metaborate anions [BO2O−]n . The γ form is stable at 15 kbar and 950 °C. It has a polymeric cation consisting of a tridimensional regular array of [B (O−)4]− tetrahedra sharing oxygen vertices, alternating with lithium cations, each also surrounded by four oxygen atoms
Cellular Effects
This compound has been found to have effects on lipid peroxidation and Ca, Fe, Mg, and K levels in serum of Wistar albino male rats exposed to Cd . Pretreatment with this compound significantly decreased MDA levels and increased SOD activity
Molecular Mechanism
It is known that this compound dissolves acidic oxides MexOy with x < y, such as SiO2 Al2O3, SO3, P2O5, TiO2, Sb2O3, V2O5, WO3, and Fe2O3
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used to dissolve oxide samples for analysis by XRF, AAS, ICP-OES, ICP-AES, and ICP-MS
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study with Wistar albino male rats, this compound was given at a dosage of 15 mg/kg/body weight/day orally, for 5 days
Metabolic Pathways
It is known that this compound has a critical role in different metabolic pathways such as reduction-oxidation reactions
Transport and Distribution
It is known that this compound has a high reactivity with acidic samples and a melting point of 845°C, accounting for its low volatility
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium metaborate can be synthesized by reacting orthoboric acid with lithium carbonate. The reaction typically occurs under controlled conditions to yield this compound crystals belonging to the monoclinic crystal system .
Industrial Production Methods
In industrial settings, this compound is often produced through borate fusion techniques. This involves mixing a ground sample with a borate flux (lithium or sodium) inside a crucible, heating to around 1000°C with agitation until the flux melts, and then dissolving the sample homogeneously in the flux .
Chemical Reactions Analysis
Types of Reactions
Lithium metaborate undergoes various chemical reactions, including:
Oxidation: It can oxidize certain elements in a sample, facilitating their analysis.
Reduction: It can also act as a reducing agent under specific conditions.
Substitution: This compound can participate in substitution reactions where lithium ions replace other cations in a compound.
Common Reagents and Conditions
Common reagents used with this compound include lithium tetraborate, lithium bromide, and lithium iodide. These reagents are often used in fusion flux mixtures to enhance the dissolution of samples for analysis .
Major Products Formed
The major products formed from reactions involving this compound include various lithium borate compounds, such as lithium tetraborate (Li₂B₄O₇) and lithium triborate (LiB₃O₅) .
Scientific Research Applications
Lithium metaborate is extensively used in scientific research, particularly in the following areas:
Comparison with Similar Compounds
Similar Compounds
Lithium tetraborate (Li₂B₄O₇): Used in similar applications but is more effective at dissolving basic oxides (MexOy with x > y) such as CaO and MgO.
Lithium triborate (LiB₃O₅): Known for its use in non-linear optics and frequency doubling in lasers.
Uniqueness
Lithium metaborate is unique in its ability to form glass relatively easily and its temperature-dependent ratio of tetrahedral to trigonal boron. This property makes it particularly useful in applications requiring precise and accurate sample analysis .
Properties
CAS No. |
13453-69-5 |
|---|---|
Molecular Formula |
BHLiO2 |
Molecular Weight |
50.8 g/mol |
IUPAC Name |
lithium;oxido(oxo)borane |
InChI |
InChI=1S/BHO2.Li/c2-1-3;/h2H; |
InChI Key |
NNOIVVAUKOEOFY-UHFFFAOYSA-N |
SMILES |
[Li+].B(=O)[O-] |
Isomeric SMILES |
[Li+].B(=O)[O-] |
Canonical SMILES |
[Li].B(=O)O |
Key on ui other cas no. |
13453-69-5 |
Pictograms |
Corrosive; Irritant; Health Hazard |
Related CAS |
12007-60-2 (Parent) |
Origin of Product |
United States |
A: Lithium metaborate exhibits excellent fluxing properties, efficiently dissolving various refractory materials, including silicates, at high temperatures. [, , ] This characteristic stems from its relatively low melting point and ability to form homogenous melts with various metal oxides. This makes it particularly useful in sample preparation for techniques like atomic absorption spectrometry (AAS) and X-ray fluorescence (XRF), ensuring accurate and reliable elemental analysis. [, , ]
A: While both are effective fluxing agents, this compound offers some advantages. For materials rich in acidic oxides like silica, this compound produces a more fluid melt, allowing for decomposition even with a simple gas burner. [] Additionally, its use allows for the determination of sodium, which is not possible with sodium carbonate due to contamination. []
A: this compound fusion, often coupled with techniques like ultrasonic extraction and ICP-AES, has proven effective in the multi-element analysis of complex matrices. [, , ] For graphite, the molten this compound disrupts the carbon structure, enabling oxidation and decomposition in an oxygen-rich environment. [] In sulfide ores, while complete decomposition might not occur, the technique effectively targets petrogenetic elements in oxide form, facilitating their quantification. []
A: The low-dilution method, employing a 1:2 sample to this compound ratio, offers comparable accuracy to the conventional heavy-absorber method in XRF analysis. [] Its primary advantage lies in its flexibility. The same set of matrix correction parameters can be used over a wide range of dilution ratios (1:1 to 1:15), proving beneficial for samples with significant ignition loss or gain, enhancing the method's versatility for diverse geological and industrial materials. []
A: While generally effective, this compound fusion may not be suitable for determining sulfur content, particularly in organic materials. [] This limitation arises from the use of sulfuric acid for dissolution in the traditional sodium carbonate method, leading to contamination. [] Additionally, the determination of certain trace elements might be limited by the sensitivity of the chosen analytical technique, such as ICP-AES. []
A: Adding 1.5-2.5 wt.% this compound during the production of lithium niobate ceramic, followed by sintering under vacuum and pressure, results in a high-density ceramic material. [] This suggests that this compound might act as a sintering aid, promoting densification during the process and enhancing the ceramic's electrophysical properties, making it comparable to single-crystal lithium niobate. []
A: The MZW represents the temperature range in which a solution can cool before spontaneous crystallization occurs. Understanding this zone is crucial in controlling crystal growth processes. Studies show that the presence of sodium chloride (NaCl) significantly impacts the MZW of this compound solutions. [] While NaCl does not significantly alter the solubility of these salts, it increases the MZW, especially at higher concentrations and cooling rates. [] This suggests that NaCl may inhibit nucleation, leading to delayed crystallization.
A: High-temperature Raman spectroscopy studies provided valuable insights into the structural transformations of this compound with increasing temperature. [] The analysis of Raman spectra revealed a significant structural change around 1123 K, where the infinite chains of BO3 triangles characteristic of this compound transform into (B3O6)3- rings. [] Above 1273 K, further transformations lead to a more disordered structure, indicating a transition towards a more random arrangement of borate units in the molten state. []
A: this compound crystals, grown via the melt or flux fusion method, have potential applications in optics and communication due to their favorable properties in the infrared, visible, and deep ultraviolet spectral regions. [] These crystals can be used to manufacture polarizing beam splitter prisms such as Glan, Wollaston, and Rochon prisms. [] Furthermore, their birefringent nature makes them suitable for various optical elements, including optoisolators, circulators, and beam displacers, highlighting their potential in advanced optical and photonic technologies. []
A: Research suggests that combining this compound (LiBO2) with lithium hydride (LiH) could lead to a viable hydrogen storage composite material. [] This composite, with a specific molar ratio of LiBO2:LiH (0.5–2:1), shows promising characteristics for hydrogen storage and release. [] The preparation, involving ball milling of the two components, is relatively straightforward and cost-effective. [] Notably, this composite material exhibits a lower hydrogen desorption temperature and a faster desorption rate compared to pure LiH, suggesting its potential for practical hydrogen storage applications. []
A: In PWRs, a phenomenon called Axial Offset Anomaly (AOA) occurs due to the unexpected change in the axial power distribution. This is attributed to the precipitation and deposition of this compound on the fuel rod cladding, particularly in regions experiencing subcooled boiling. [, , ] As boron is a neutron absorber, its deposition disrupts the neutron flux, leading to uneven power distribution within the reactor core and potentially impacting fuel efficiency and reactor control. [, , ]
A: The leading hypothesis suggests that the retrograde solubility of this compound plays a crucial role. [] Under subcooled boiling conditions, the elevated temperatures near the cladding surface cause this compound to precipitate from the coolant and deposit as crud. [] Mitigating strategies include optimizing coolant chemistry, potentially by adjusting lithium and boron concentrations, and exploring alternative cladding materials with improved resistance to crud deposition. []
A: Studies on Saccharomyces cerevisiae BY4741 yeast strain reveal that this compound exhibits lower toxicity compared to boric acid. [, ] While boric acid significantly inhibits cell viability at all tested concentrations, this compound, even at high concentrations, has a less detrimental effect on cell proliferation and metabolic activity. [, ] This suggests potential differences in their mechanisms of toxicity.
A: Microscopic observations reveal distinct morphological changes in yeast cells treated with boric acid and this compound. Boric acid-treated cells display features characteristic of necrosis, including cell swelling and membrane rupture. [] In contrast, this compound-treated cells exhibit signs consistent with early apoptosis, such as cell shrinkage and chromatin condensation. [] These findings strongly suggest that both compounds trigger cell death through distinct pathways, highlighting the need for further investigation into their specific modes of action.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


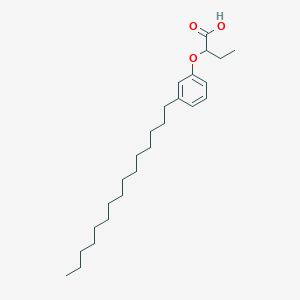

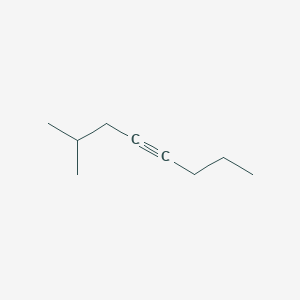

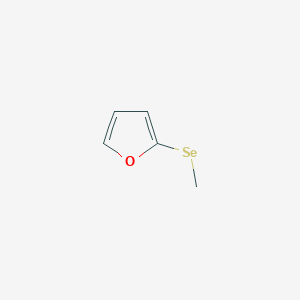

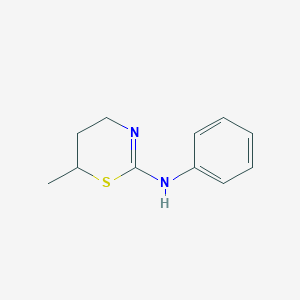
![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)
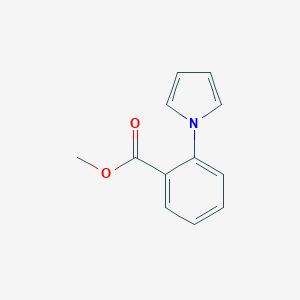
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)
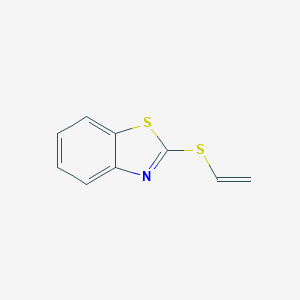
![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)
